1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine hydrochloride is an organic compound with the chemical formula C12H16Cl2N2. It is a white crystalline solid that is soluble in water and organic solvents. This compound is primarily used as a drug intermediate and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine hydrochloride typically involves the reaction of cyclopropylamine with 4-methyl-2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
- 1-Cyclopropyl-1-(4-methyl-2-pyridinyl)methanamine
- 1-(4-Methylpyridin-2-yl)cyclopropylmethanamine
- Cyclopropyl(4-methylpyridin-2-yl)methylamine dihydrochloride
Uniqueness: 1-Cyclopropyl-1-(4-methylpyridin-2-yl)methanamine hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties. Its cyclopropyl group and pyridine ring contribute to its stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
cyclopropyl-(4-methylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c1-7-4-5-12-9(6-7)10(11)8-2-3-8;/h4-6,8,10H,2-3,11H2,1H3;1H |
InChI Key |
NGMUZXJMEJSREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(C2CC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.